molecular formula C9H12FNO2S B14599525 2-[Methyl(phenyl)amino]ethane-1-sulfonyl fluoride CAS No. 60353-82-4

2-[Methyl(phenyl)amino]ethane-1-sulfonyl fluoride

Cat. No.: B14599525
CAS No.: 60353-82-4
M. Wt: 217.26 g/mol
InChI Key: JTSWMJVUFXXQDP-UHFFFAOYSA-N
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Description

2-[Methyl(phenyl)amino]ethane-1-sulfonyl fluoride is an organic compound that features a sulfonyl fluoride group attached to an ethane chain, which is further substituted with a methyl(phenyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(phenyl)amino]ethane-1-sulfonyl fluoride typically involves the reaction of 2-[Methyl(phenyl)amino]ethane-1-sulfonyl chloride with a fluoride source. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to achieve high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(phenyl)amino]ethane-1-sulfonyl fluoride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or bromine for bromination, typically in the presence of a catalyst like sulfuric acid.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products

    Sulfonamides: Formed from nucleophilic substitution with amines.

    Sulfonate Esters: Formed from nucleophilic substitution with alcohols.

    Nitrated or Halogenated Derivatives: Formed from electrophilic aromatic substitution.

Scientific Research Applications

2-[Methyl(phenyl)amino]ethane-1-sulfonyl fluoride has diverse applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to form stable covalent bonds with nucleophilic sites in proteins.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-[Methyl(phenyl)amino]ethane-1-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophilic sites in target molecules. The sulfonyl fluoride group is particularly reactive, forming stable covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity underlies its use in biochemical probes and enzyme inhibitors, where it can modify specific amino acid residues in proteins, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    Sulfonyl Chlorides: Similar in reactivity but less stable and more prone to hydrolysis.

    Sulfonamides: Formed from the reaction of sulfonyl fluorides with amines, less reactive but more stable.

    Sulfonate Esters: Formed from the reaction of sulfonyl fluorides with alcohols, used in different applications due to their stability.

Uniqueness

2-[Methyl(phenyl)amino]ethane-1-sulfonyl fluoride is unique due to its combination of a sulfonyl fluoride group with a methyl(phenyl)amino substituent. This combination imparts specific reactivity and stability, making it valuable in applications where selective modification of nucleophilic sites is required. Its ability to form stable covalent bonds with nucleophiles distinguishes it from other sulfonyl derivatives, providing a versatile tool in chemical synthesis and biological research.

Properties

CAS No.

60353-82-4

Molecular Formula

C9H12FNO2S

Molecular Weight

217.26 g/mol

IUPAC Name

2-(N-methylanilino)ethanesulfonyl fluoride

InChI

InChI=1S/C9H12FNO2S/c1-11(7-8-14(10,12)13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

JTSWMJVUFXXQDP-UHFFFAOYSA-N

Canonical SMILES

CN(CCS(=O)(=O)F)C1=CC=CC=C1

Origin of Product

United States

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